Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoate chain, which is further substituted with a 4-chlorophenyl group and a ketone functional group at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-chlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 7-(4-chlorophenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(4-chlorophenyl)-7-hydroxyheptanoate.
Substitution: Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate (if methoxide is used as the nucleophile).
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a lead compound in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is primarily related to its functional groups. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The 4-chlorophenyl group can interact with biological targets through hydrophobic interactions and potential halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which is not possible with the other similar compounds. This can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in medicinal chemistry.
Biological Activity
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉ClO₃
- Molecular Weight : 284.76 g/mol
- Structure : The compound features a heptanoate backbone with a 4-chlorophenyl substituent, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.
- Receptor Modulation : It may interact with receptors involved in inflammatory and antimicrobial responses, contributing to its therapeutic potential.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
- A study published in "Molecules" showed that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
- The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations ranging from 32 to 128 µg/mL, suggesting potential for development as an antibacterial agent.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound:
- In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
- The anti-inflammatory effects were linked to the compound's ability to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Studies
-
Study on Antibacterial Properties :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed significant zones of inhibition, particularly against Bacillus subtilis and Salmonella typhi.
- : Results indicate that this compound could be a promising lead for developing new antibacterial agents.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Methodology : Mice were treated with this compound prior to inducing inflammation through LPS administration.
- Results : Treated mice displayed significantly lower levels of inflammatory markers compared to controls.
- : This suggests that the compound may have therapeutic applications in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
Compound Name | Molecular Formula | Antibacterial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | C₁₅H₁₉ClO₃ | Moderate | Significant |
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate | C₁₅H₁₉FO₃ | Weak | Moderate |
Ethyl 4-chloroacetoacetate | C₆H₇ClO₃ | Moderate | Low |
Properties
IUPAC Name |
ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYUVAMHOITAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453998 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-52-0 | |
Record name | ETHYL 7-(4-CHLOROPHENYL)-7-OXOHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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